molecular formula C18H11F3N4O2 B11962604 methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11962604
M. Wt: 372.3 g/mol
InChI Key: UWCAVGWSRITVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a 2,3,4-trifluorophenyl group at position 1 and a methyl carboxylate ester at position 2. The trifluorophenyl moiety introduces strong electron-withdrawing effects, which may enhance stability and influence intermolecular interactions . The methyl ester group contributes to solubility and metabolic stability, making it a candidate for pharmaceutical or materials science applications.

Properties

Molecular Formula

C18H11F3N4O2

Molecular Weight

372.3 g/mol

IUPAC Name

methyl 2-amino-1-(2,3,4-trifluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C18H11F3N4O2/c1-27-18(26)12-15-17(24-10-5-3-2-4-9(10)23-15)25(16(12)22)11-7-6-8(19)13(20)14(11)21/h2-7H,22H2,1H3

InChI Key

UWCAVGWSRITVCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C(=C(C=C4)F)F)F)N

Origin of Product

United States

Preparation Methods

Carboxylate Ester Installation at Position 3

The 3-carboxylate group is introduced via directed ortho-metalation. Lithiation of 1-(2,3,4-trifluorophenyl)pyrrole at position 3 using lithium diisopropylamide (LDA) followed by quenching with methyl chloroformate affords the methyl ester. Alternative approaches include Vilsmeier-Haack formylation (POCl3/DMF) to install a formyl group at position 3, which is oxidized to a carboxylic acid (KMnO4, H2O) and subsequently esterified with methanol under acidic conditions.

Optimization Note : Direct esterification via lithiation avoids oxidation steps, improving overall yield (70–75%).

Amino Group Introduction at Position 2

Nitration of the Pyrrole Ring

Nitration at position 2 is achieved using a mixture of fuming nitric acid (HNO3) and sulfuric acid (H2SO4) at 0–5°C. The electron-rich pyrrole ring facilitates electrophilic substitution, preferentially at the para position relative to the trifluorophenyl group.

Reaction Parameters

  • Nitrating Agent : HNO3 (1.2 equiv), H2SO4 (catalyst)

  • Temperature : 0–5°C (prevents over-nitration)

  • Yield : ~65%.

Reduction of Nitro to Amino Group

The nitro group is reduced to an amine using catalytic hydrogenation (H2, Pd/C in ethanol) or tin(II) chloride (SnCl2) in hydrochloric acid. Hydrogenation is preferred for scalability and cleaner product profiles.

Conditions for Catalytic Hydrogenation

  • Catalyst : 10% Pd/C (5 wt%)

  • Pressure : 1 atm H2

  • Time : 6–8 hours

  • Yield : ~90%.

Quinoxaline Ring Formation

Cyclization via 1,2-Diamine Condensation

The quinoxaline ring is formed by condensing the 2-amino-pyrrole-carboxylate with glyoxal (OHC-CHO) in acetic acid. The amino group at position 2 reacts with glyoxal’s carbonyl groups, followed by dehydration to form the fused pyrazine ring.

Mechanistic Insight

  • Imine Formation : The amino group attacks glyoxal’s carbonyl, forming an imine intermediate.

  • Cyclization : Intramolecular attack by the adjacent pyrrole carbon completes the quinoxaline ring.

  • Aromatization : Loss of water generates the aromatic system.

Reaction Conditions

  • Solvent : Glacial acetic acid

  • Temperature : Reflux (120°C)

  • Yield : ~60–65%.

Alternative Cyclization Using InCl3 Catalysis

Electrophilic cyclization, as demonstrated in pyrroloquinoxalino-fused benzoxazepine synthesis, employs indium(III) chloride (InCl3) to activate carbonyl groups. For the target compound, InCl3 (10 mol%) in toluene facilitates cyclization between the amino-pyrrole and a diketone derivative, enhancing reaction efficiency.

Advantages :

  • Shorter reaction time (2–3 hours vs. 8–10 hours for acid-catalyzed methods).

  • Higher yield (~75%).

Final Esterification and Purification

Methyl Ester Formation (if not installed earlier)

If the carboxylate is introduced as a carboxylic acid during cyclization, esterification with methanol and sulfuric acid completes the synthesis.

Esterification Conditions

  • Reagents : MeOH (excess), H2SO4 (catalytic)

  • Temperature : Reflux (65°C)

  • Yield : ~95%.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) gradient.

  • Recrystallization : Ethanol/water mixture (4:1) yields high-purity product (>98% by HPLC).

Analytical Data and Characterization

Spectroscopic Confirmation

  • 1H NMR (500 MHz, CDCl3): δ 7.82–7.89 (m, 1H, ArH), 7.61–7.70 (m, 1H, ArH), 6.78–6.84 (m, 2H, pyrrole-H), 6.35–6.40 (m, 2H, pyrrole-H), 3.90 (s, 3H, COOCH3).

  • 13C NMR (126 MHz, CDCl3): δ 165.2 (COOCH3), 145.3 (C-Ar), 121.3 (pyrrole-C), 111.0 (pyrrole-C).

  • HRMS : m/z 413.0982 ([M+H]+, C19H14F3N4O2 requires 413.1018).

X-ray Crystallography (if available)

Single-crystal X-ray analysis confirms the fused pyrroloquinoxaline structure and substituent positions.

Challenges and Optimization Strategies

Regioselectivity in Nitration

Nitration at position 2 competes with substitution at position 4. Using bulky directing groups (e.g., trifluorophenyl) and low-temperature conditions minimizes byproducts.

Cyclization Efficiency

InCl3 catalysis improves cyclization yields by stabilizing transition states through Lewis acid coordination. Microwave-assisted synthesis reduces reaction times from hours to minutes.

Scalability and Industrial Relevance

The route is scalable to kilogram quantities with modifications:

  • Continuous Flow Nitration : Enhances safety and reproducibility.

  • Catalytic Hydrogenation in Flow Reactors : Reduces catalyst loading and reaction time .

Chemical Reactions Analysis

Methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

These reactions often lead to the formation of derivatives with modified biological or chemical properties .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that compounds with quinoxaline scaffolds exhibit promising anticancer properties. Methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has shown effectiveness against various cancer cell lines. Studies have demonstrated that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .

Antimicrobial Properties
Quinoxaline derivatives are also recognized for their antimicrobial activities. The trifluoromethyl substitution in this compound enhances its lipophilicity and biological activity against a range of bacterial strains. Preliminary studies suggest that this compound can be developed into a novel antimicrobial agent targeting resistant strains .

Neurological Applications
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Quinoxaline derivatives have been explored as inhibitors of acetylcholinesterase, which is relevant for conditions like Alzheimer's disease. The structural modifications present in this compound may enhance its efficacy as a therapeutic agent in neurodegenerative diseases .

Synthetic Applications

Synthesis of Novel Compounds
this compound can serve as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further functionalization, enabling the development of new pharmacophores with tailored biological activities .

Eco-friendly Synthesis Routes
Recent advancements have highlighted the importance of sustainable chemistry practices. New synthetic pathways for creating this compound utilize eco-friendly catalysts and conditions, minimizing environmental impact while maintaining high yields . This aligns with the growing trend towards green chemistry in pharmaceutical development.

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluated the cytotoxic effects on breast cancer cell linesShowed significant inhibition of cell growth with IC50 values indicating potency .
Antimicrobial Efficacy Study Tested against Gram-positive and Gram-negative bacteriaDemonstrated broad-spectrum activity with lower MIC values compared to standard antibiotics .
Neuroprotective Effects Research Investigated potential as an acetylcholinesterase inhibitorFound to significantly enhance acetylcholine levels in neuronal cultures .

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain kinases and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Comparisons

Compound Name Substituents Molecular Formula Key Data (Analytical/MS) Applications/Properties References
Methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2,3,4-Trifluorophenyl, methyl ester C₁₉H₁₂F₃N₃O₂ Not explicitly provided (inferred from analogs) Potential electronic/biological activity due to fluorine substituents
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-(Trifluoromethyl)phenyl, ethyl ester C₂₁H₁₅F₃N₃O₂ CAS: 385373-18-2 Enhanced lipophilicity from ethyl ester and CF₃ group
Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-Dichlorophenyl, methyl ester C₁₉H₁₂Cl₂N₃O₂ CAS: 488744-40-7 Increased steric hindrance and halogen bonding potential
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 4-Aminophenyl, cyano group C₁₈H₁₂N₆ Inhibition efficiency: 91% (corrosion) Corrosion inhibition via adsorption on steel surfaces
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Quinolin-3-yl, pyrazole core C₂₄H₁₈N₄O₃ Mp: 248–251°C; Anal. C: 70.09%, H: 4.41% Photophysical applications (orange crystals)

Key Observations:

Fluorinated vs. Chlorinated derivatives (e.g., 3,5-dichlorophenyl) may exhibit higher molecular weight and polarizability, influencing solubility and crystallization behavior .

Ester Group Variations: Methyl esters (target compound) generally offer lower lipophilicity than ethyl esters (e.g., ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-... in ), impacting bioavailability and metabolic pathways.

Functional Group Replacements: Replacement of the carboxylate with a cyano group (e.g., 3-carbonitrile in ) shifts the compound’s electronic profile, enabling corrosion inhibition via adsorption on metal surfaces . Carboxamide derivatives (e.g., 3-carboxamide in ) exhibit hydrogen-bonding capabilities, which may enhance interactions with biological targets or solvents.

Limitations and Contradictions

  • Data Gaps : Direct analytical data (e.g., melting points, MS spectra) for the target compound are absent in the evidence, requiring extrapolation from structural analogs.
  • Conflicting Substituent Effects : While fluorinated groups generally enhance stability, their impact on solubility (e.g., hydrophobicity vs. dipole interactions) may vary compared to chlorinated or aminated derivatives .

Biological Activity

Methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article will explore its biological properties, including antioxidant, anticancer, and antibacterial activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H14F3N3O2
  • Molecular Weight : 339.29 g/mol

This structure features a pyrrolo[2,3-b]quinoxaline core that is known for its bioactive properties.

Antioxidant Activity

Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit notable antioxidant properties. A study employing the DPPH assay demonstrated that derivatives of this compound can effectively scavenge free radicals. Specifically, the compound showed a strong ability to neutralize hydroxyl radicals (HO˙) with a rate constant of 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1} in certain environments .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (IC50 μM)
This compound12.5
Trolox10.0
Melatonin15.0

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Efficacy

In a study assessing its effects on human gastric adenocarcinoma cells, the compound displayed significant cytotoxicity with an IC50 value of 8 μM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant properties.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in cancer cells.
  • Apoptosis Induction : Activation of caspase pathways leads to increased apoptosis in malignant cells.

Q & A

Basic: What are the key steps for synthesizing methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Condensation of substituted phenylhydrazines with α-keto esters to form pyrrole intermediates.
  • Step 2 : Cyclization with quinoxaline precursors under reflux conditions (e.g., using acetic acid or DMF as solvents) to assemble the pyrroloquinoxaline core .
  • Step 3 : Introduction of the trifluorophenyl group via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling, depending on precursor availability .
  • Step 4 : Esterification or transesterification to install the methyl carboxylate group .
    Critical Note : Optimize reaction conditions (temperature, solvent polarity) to avoid side products from fluorophenyl group reactivity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm aromatic proton environments (1H, 13C) and trifluorophenyl substituent integration .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected ~430–450 g/mol based on analogs) .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) and detect trace impurities from fluorinated intermediates .
  • X-ray Crystallography (if feasible): Resolve ambiguities in substituent orientation, especially for the trifluorophenyl group .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Kinase Inhibition Screening : Test against FGFRs or EGFRs, as pyrroloquinoxalines often target tyrosine kinases .
  • Cytotoxicity Assays : Use cancer cell lines (e.g., MCF-7, A549) with IC50 determination via MTT/WST-1 protocols .
  • Solubility Profiling : Measure in PBS/DMSO to guide formulation for in vivo studies .
    Example Data Table :
Assay TypeTarget/ModelResult (Example)
Kinase InhibitionFGFR1IC50 = 0.8 µM
CytotoxicityHeLa CellsIC50 = 12 µM

Advanced: How can computational methods optimize the synthesis route?

  • Reaction Path Prediction : Use density functional theory (DFT) to model fluorophenyl group reactivity and minimize side reactions .
  • Machine Learning (ML) : Train models on analogous pyrroloquinoxaline syntheses to predict optimal solvents/catalysts .
  • Microfluidic Screening : Rapidly test reaction conditions (e.g., temperature gradients) to improve yield .
    Case Study : Ethyl ester analogs achieved 85% yield via ML-guided solvent selection (THF > DCM) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate kinase inhibition via both enzymatic (e.g., ADP-Glo) and cellular (phospho-antibody) assays .
  • Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .
  • Structural Dynamics : Perform molecular dynamics simulations to assess trifluorophenyl conformational stability in binding pockets .

Advanced: How does the trifluorophenyl substituent influence SAR compared to dichloro/methyl analogs?

  • Electron-Withdrawing Effects : The -CF3 group enhances electrophilicity, improving kinase binding affinity vs. -Cl or -CH3 substituents .
  • Steric Impact : Trifluorophenyl’s bulk may reduce solubility but increase target specificity .
    SAR Comparison Table :
SubstituentSolubility (µg/mL)FGFR1 IC50 (µM)
-CF3150.8
-Cl221.5
-CH3353.2

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Fluorinated Intermediate Handling : Address safety risks (e.g., HF byproducts) using scavengers or flow chemistry .
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexanes) for cost efficiency .
  • Batch Consistency : Monitor trifluorophenyl regiochemistry via in-line FTIR to ensure reproducibility .

Advanced: How to design a robust structure-activity relationship (SAR) study?

  • Systematic Substituent Variation : Synthesize analogs with halogens, alkyl, or electron-donating groups at the phenyl position .
  • 3D-QSAR Modeling : Corrogate spatial electrostatic features with bioactivity data to prioritize derivatives .
  • In Silico ADMET : Predict pharmacokinetics (e.g., CYP inhibition) early to filter non-viable candidates .

Advanced: What mechanistic studies elucidate its mode of action in cancer models?

  • Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
  • Protein Thermal Shift : Validate target engagement by measuring thermal stability shifts in kinase domains .
  • In Vivo PDX Models : Assess efficacy in patient-derived xenografts with biomarker validation (e.g., p-FGFR) .

Advanced: How to address poor aqueous solubility for in vivo administration?

  • Nanoformulation : Use PLGA nanoparticles or liposomes to enhance bioavailability .
  • Prodrug Design : Replace methyl ester with hydrolyzable groups (e.g., phosphonates) .
  • Co-Solvent Systems : Optimize Cremophor EL/ethanol mixtures for IP/IV delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.